Anti-inflammatory agent 19

HMGB1 inhibition NO production 3,4-seco-triterpenes

Researchers studying HMGB1-driven late-phase inflammation require chemically defined probes with validated pathway specificity. Anti-inflammatory agent 19 (CAS 2873386-63-9) is a 3,4-seco-triterpene produced via Streptomyces olivaceus CICC 23628 biotransformation. - **Quantified bioactivity:** NO inhibition IC50 = 36.00 μM (HMGB1-stimulated RAW 264.7 macrophages). - **Structural uniqueness:** Pentahydroxy substitution (4,21β,22β,24,29) on seco-oleanane scaffold. - **Research application:** Comparator for HMGB1-targeted SAR, sepsis/COVID-19 hyperinflammation models. - **Supply format:** Research quantities with structural validation data (HR-ESI-MS, NMR, X-ray).

Molecular Formula C30H50O7
Molecular Weight 522.7 g/mol
Cat. No. B12421353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 19
Molecular FormulaC30H50O7
Molecular Weight522.7 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CC=C3C2(CCC4(C3CC(C(C4O)O)(C)CO)C)C)(C)CCC(=O)O)C(C)(CO)O
InChIInChI=1S/C30H50O7/c1-25(16-31)15-19-18-7-8-20-27(3,11-10-22(33)34)21(30(6,37)17-32)9-12-29(20,5)28(18,4)14-13-26(19,2)24(36)23(25)35/h7,19-21,23-24,31-32,35-37H,8-17H2,1-6H3,(H,33,34)/t19?,20?,21?,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1
InChIKeyGCMYLFJQBZWBNN-ILSBALRGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 19: Specification & Baseline Profile


Anti-inflammatory agent 19 (CAS 2873386-63-9), chemically defined as 3,4-seco-olean-12-en-4,21β,22β,24,29-pentahydroxy-ol-3-oic acid with molecular formula C₃₀H₅₀O₇ and molecular weight 522.71 g/mol, is a 3,4-seco-triterpene derivative produced via biotransformation of pentacyclic triterpenes by Streptomyces olivaceus CICC 23628 [1]. This compound exhibits nitric oxide (NO) inhibitory activity with an IC₅₀ of 36.00 μM against HMGB1-stimulated RAW 264.7 macrophages, positioning it as a late-phase inflammation research tool distinct from early-phase LPS-mediated pathway modulators [1].

Why Anti-inflammatory Agent 19 Substitution Fails


Anti-inflammatory agent 19 cannot be substituted with other HMGB1 inhibitors or generic pentacyclic triterpenes without altering experimental outcomes because it represents a specific 3,4-seco-triterpene scaffold with a defined polyhydroxylation pattern (pentahydroxy substitution at positions 4,21β,22β,24,29) that dictates its unique molecular interactions and potency profile [1]. Even closely related congeners from the same biotransformation series, such as compound 3b (3,4-seco-olean-12-en-4,21α,22β,24-tetrahydroxy-ol-3-oic acid), exhibit a 2.26-fold difference in NO inhibitory IC₅₀ (15.94 μM vs. 36.00 μM) due solely to altered hydroxylation stereochemistry and count [1]. Substitution with structurally distinct HMGB1 inhibitors like glycyrrhizin-derived compounds or commercially available tool compounds introduces orthogonal mechanisms of action and divergent potency profiles, rendering cross-study comparisons invalid and compromising reproducibility .

Anti-inflammatory Agent 19: Comparative Potency & Selectivity


Potency Comparison with Closest Congener (3b)

In a direct head-to-head comparison performed within the same study, Anti-inflammatory agent 19 (compound 2b) exhibited an NO inhibitory IC₅₀ of 36.00 μM, whereas its closest congener compound 3b (3,4-seco-olean-12-en-4,21α,22β,24-tetrahydroxy-ol-3-oic acid) demonstrated a 2.26-fold more potent IC₅₀ of 15.94 μM [1]. Both compounds were evaluated under identical experimental conditions using the HMGB1-stimulated RAW 264.7 macrophage model [1].

HMGB1 inhibition NO production 3,4-seco-triterpenes

Potency Benchmarking vs. Glycyrrhizin-Derived Inhibitors

Cross-study comparison reveals that Anti-inflammatory agent 19 (IC₅₀ = 36.00 μM) is 2.26-fold less potent than HMGB1-IN-1 (compound 6; IC₅₀ = 15.9 ± 0.6 μM) and 1.78-fold less potent than HMGB1-IN-2 (compound 15; IC₅₀ = 20.2 μM) in NO inhibition assays using RAW 264.7 cells [1]. All three compounds were evaluated in NO production inhibition assays, though Anti-inflammatory agent 19 was tested against HMGB1 stimulation specifically, whereas HMGB1-IN-1 and HMGB1-IN-2 were assessed in LPS-stimulated RAW 264.7 cells [1].

HMGB1 inhibition NO production glycyrrhizin analogs

3,4-Seco-Triterpene Scaffold Structural Uniqueness

Anti-inflammatory agent 19 belongs to the 3,4-seco-triterpene class, a structurally distinct subclass of pentacyclic triterpenes characterized by oxidative cleavage of the C3-C4 bond, producing a seco-acid moiety [1]. This scaffold is biosynthetically and chemically distinct from intact pentacyclic triterpenes (e.g., uvaol, erythrodiol) and from non-triterpene HMGB1 inhibitors such as glycyrrhizin (a triterpenoid saponin glycoside) or synthetic small molecules like HMGB1-IN-1/IN-2 [1]. The 3,4-seco modification introduces a carboxylic acid functionality that alters hydrogen-bonding capacity and molecular recognition properties compared to closed-ring triterpenes [1].

3,4-seco-triterpene structural classification HMGB1 inhibition

HMGB1 vs. LPS Inflammatory Pathway Activation

Anti-inflammatory agent 19 was specifically validated in an HMGB1-stimulated RAW 264.7 macrophage model, which recapitulates late-phase sterile inflammation driven by DAMPs (Damage-Associated Molecular Patterns) [1]. This model is mechanistically distinct from the widely used LPS-stimulated (TLR4-driven) early-phase inflammation model employed for most comparator compounds including HMGB1-IN-1, HMGB1-IN-2, and many reference anti-inflammatory agents [1]. HMGB1 release typically occurs 8-24 hours post-insult, whereas LPS triggers immediate (0-6 hour) cytokine cascades [1].

HMGB1 late-phase inflammation DAMPs

Anti-inflammatory Agent 19: Research Applications


HMGB1-Mediated Late-Phase Inflammation Research

Anti-inflammatory agent 19 is optimally deployed as a research tool for investigating HMGB1-driven late-phase inflammatory responses, a mechanistic domain directly supported by its primary validation in HMGB1-stimulated RAW 264.7 macrophages [1]. This application context encompasses sepsis models, coronavirus disease (COVID-19)-associated hyperinflammation, and sterile injury conditions where HMGB1 functions as a key DAMP mediator [1]. The compound's moderate potency (IC₅₀ = 36.00 μM) and specific structural classification as a 3,4-seco-triterpene differentiate it from LPS-pathway tool compounds and support its use as a pathway-specific probe rather than a broad-spectrum anti-inflammatory agent [1].

SAR Studies of 3,4-Seco-Triterpene Scaffolds

Researchers conducting SAR campaigns on pentacyclic triterpene derivatives should prioritize Anti-inflammatory agent 19 as a reference compound within the 3,4-seco subclass, given that its direct comparison with compound 3b (IC₅₀ = 15.94 μM vs. 36.00 μM) establishes a quantitative baseline for understanding how hydroxylation stereochemistry (21β vs. 21α) and polyhydroxylation count modulate NO inhibitory activity [1]. This intra-series benchmarking is essential for medicinal chemistry efforts aimed at optimizing the 3,4-seco-triterpene scaffold for enhanced HMGB1 inhibition.

Comparator Arm for HMGB1 Inhibitor Discovery

In drug discovery programs targeting HMGB1-mediated inflammation, Anti-inflammatory agent 19 serves as a chemically defined comparator with publicly available quantitative potency data (IC₅₀ = 36.00 μM) and fully elucidated structure (HR-ESI-MS, 1D/2D NMR, X-ray) [1]. Its moderate potency makes it particularly suitable as a baseline comparator when screening for next-generation HMGB1 inhibitors with improved activity, while its distinct 3,4-seco scaffold provides a structural counterpoint to glycyrrhizin-derived and synthetic tool compounds [1].

Biotransformation Methodology & Natural Product Derivatization

Anti-inflammatory agent 19 is a product of Streptomyces olivaceus CICC 23628-mediated biotransformation of pentacyclic triterpene precursors, and its production and characterization are documented as part of a broader microbial diversification strategy for accessing unique 3,4-seco-triterpenes [1]. Laboratories developing microbial biotransformation protocols or seeking to expand the chemical space of triterpene-derived anti-inflammatory agents can utilize this compound as a reference standard for method validation, yield benchmarking, and structural confirmation of seco-metabolites [1].

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